Longiborneol

Total Synthesis C–H Functionalization Terpene Chemistry

Longiborneol (CAS 465‑24‑7, C₁₅H₂₆O) is a naturally occurring tricyclic sesquiterpenoid alcohol that features a strained 6‑6‑5 fused ring system with a bridged bicyclo[2.2.1]heptane core. It occurs in essential oils of Cupressus macrocarpa, Juniperus communis, and various liverworts, and functions biologically as a plant metabolite, an insect attractant, and the obligate biosynthetic precursor of the Fusarium mycotoxin culmorin.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
Cat. No. B1213909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLongiborneol
Synonymslongiborneol
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C3C1C(C2(CC3)C)O)C)C
InChIInChI=1S/C15H26O/c1-13(2)7-5-8-14(3)10-6-9-15(14,4)12(16)11(10)13/h10-12,16H,5-9H2,1-4H3
InChIKeyMNNFKQAYXGEKFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Longiborneol (Juniperol, Macrocarpol) – A Bridged Tricyclic C15 Sesquiterpene Alcohol for Targeted Scientific & Industrial Procurement


Longiborneol (CAS 465‑24‑7, C₁₅H₂₆O) is a naturally occurring tricyclic sesquiterpenoid alcohol that features a strained 6‑6‑5 fused ring system with a bridged bicyclo[2.2.1]heptane core [1]. It occurs in essential oils of Cupressus macrocarpa, Juniperus communis, and various liverworts, and functions biologically as a plant metabolite, an insect attractant, and the obligate biosynthetic precursor of the Fusarium mycotoxin culmorin [1][2]. Unlike monoterpene alcohols such as borneol, longiborneol’s higher carbon count and rigid polycyclic architecture confer distinct physicochemical, olfactory, and biological properties that directly govern its selection over simpler in‑class analogs.

Why Borneol, Isoborneol, Cedrol, or Longifolene Cannot Simply Replace Longiborneol in Research and Industrial Workflows


Longiborneol is frequently listed alongside other terpene alcohols, yet its substitution by structurally simpler monoterpenes (e.g., borneol, isoborneol, fenchol) or the hydrocarbon longifolene is misguided. Longiborneol’s tricyclic longibornane skeleton creates a chiral environment and ring strain that monoterpenes lack [1], leading to divergent reactivity in C–H functionalization chemistry and distinct biological recognition. In semiochemical applications, longiborneol acts as an exclusive pest attractant, while common alternatives such as caryophyllene epoxide and 1,8‑cineole exhibit dual attractant‑pesticidal behavior—a functional distinction that precludes interchangeable use in selective trapping programs [2]. Moreover, in Fusarium biology, no other sesquiterpene replaces longiborneol as the substrate for the Clm2 cytochrome P450 monooxygenase that initiates culmorin biosynthesis, meaning analytical standards of longiborneol are essential for pathway studies [3].

Quantitative Differentiation Evidence: Why Longiborneol Outperforms or Uniquely Replaces Closest Analogs


Synthetic Step‑Count: Longiborneol Total Synthesis in 9 Steps (33 % Overall Yield) vs. the Previous 16‑Step Route

The 2022 Nature Chemistry synthesis of longiborneol achieved the target in 9 linear steps and 33% overall yield from (S)‑carvone, halving the step‑count of the prior state‑of‑the‑art (16 steps from commercial precursors by Ihara and co‑workers) [1]. This 7‑step reduction directly lowers time and material costs for laboratories that require multi‑gram quantities of longiborneol as a chiral building block or as a substrate for late‑stage diversification.

Total Synthesis C–H Functionalization Terpene Chemistry

Semiochemical Selectivity: Longiborneol Is an Exclusive Pest Attractant, Unlike Dual‑Function Caryophyllene Epoxide and 1,8‑Cineole

GC‑MS‑based semiochemical profiling of Albizia shade‑tree metabolites classified longiborneol as an exclusive pest attractant, whereas compounds such as caryophyllene epoxide and 1,8‑cineole functioned as both attractant and pesticidal agents [1]. This exclusive classification enables selective trapping without killing non‑target organisms, a property not shared by the dual‑function compounds that are often considered as substitutes.

Semiochemicals Integrated Pest Management GC‑MS Metabolomics

Mycotoxin Pathway Specificity: Longiborneol Is the Obligate Substrate for Culmorin Biosynthesis in Fusarium graminearum

Disruption of the CLM1 gene encoding longiborneol synthase in Fusarium graminearum completely abolishes culmorin production, and exogenously added longiborneol restores culmorin formation in ΔClm1 mutants [1][2]. No other sesquiterpene (e.g., longifolene, trichodiene) can substitute as the substrate for the Clm2 cytochrome P450 monooxygenase that hydroxylates longiborneol at C‑11 to initiate the culmorin pathway [2].

Mycotoxin Biosynthesis Fusarium graminearum Cytochrome P450

Enantiomeric Availability: Naturally Occurring (–)- and (+)-Longiborneol Enable Stereochemical Applications Unattainable with Racemic Terpene Mixtures

The levorotatory enantiomer (–)-longiborneol was isolated from a Japanese liverwort and its absolute configuration was proven by chemical correlation to be the optical antipode of (+)-longiborneol found in higher plants [1]. This natural enantiomeric divergence contrasts with monoterpene alcohols such as borneol, where the (–)-enantiomer is dominant in specific plant sources but the antipode is far less accessible from nature. Access to both enantiomers from natural sources supports chiral pool synthesis and the study of enantioselective biological activity.

Enantioselective Synthesis Chiral Pool Liverwort Natural Products

High‑Value Application Scenarios Where Longiborneol’s Documented Differentiation Drives Procurement Decisions


Methodology Development in Total Synthesis: Longiborneol as a Benchmark for C–H Functionalization Strategies

Synthetic chemistry groups that develop new C–H oxidation, skeletal rearrangement, or cyclization methods use longiborneol as a “gold standard” scaffold because its bridged, polycyclic framework presents greater topological complexity than monoterpenes like borneol. The demonstrated 9‑step, 33%‑yield route provides a reproducible baseline against which new synthetic strategies can be benchmarked [1]. Procuring high‑purity longiborneol enables direct comparison of method efficiency and selectivity.

Integrated Pest Management: Selective Attractant‑Only Lures Based on Longiborneol

Longiborneol’s classification as an exclusive pest attractant—without the pesticidal activity exhibited by caryophyllene epoxide or 1,8‑cineole—makes it uniquely suited for the formulation of species‑selective trapping lures that do not kill non‑target beneficial insects [1]. Pest management programs can deploy longiborneol‑baited traps to monitor or mass‑trap pests while preserving pollinator populations.

Fusarium Head Blight Research: Longiborneol as an Essential Analytical Standard and Enzyme Substrate

Plant pathology laboratories investigating Fusarium graminearum virulence require authentic longiborneol as the substrate for the Clm2 cytochrome P450 monooxygenase in culmorin biosynthesis pathway studies [1][2]. No alternative sesquiterpene can replace longiborneol in in vitro enzyme assays or in gene disruption complementation experiments. Procurement of certified longiborneol is obligatory for reproducible inhibitor screening campaigns.

Chiral Pool and Enantioselective Synthesis: Access to Both Longiborneol Enantiomers from Nature

The natural occurrence of both (–)-longiborneol (liverwort) and (+)-longiborneol (higher plants) provides synthetic chemists with a rare opportunity to source either enantiomer without asymmetric synthesis [1]. This contrasts with borneol, where the (+)-enantiomer is scarce. Laboratories engaged in enantioselective total synthesis or chiroptical studies can procure the specific enantiomer needed for their target, reducing total synthesis length and cost.

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